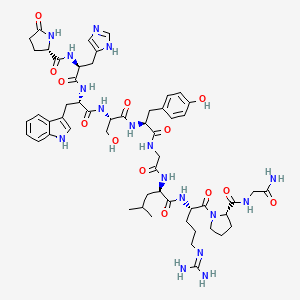
H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH). This compound is used clinically to treat prostate cancer and precocious puberty in boys and girls .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each addition involves coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) . After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency . The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring a high degree of purity .
Chemical Reactions Analysis
Types of Reactions
H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, particularly at the tryptophan and tyrosine residues.
Reduction: Reduction reactions can occur at the disulfide bonds if present.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol (DTT) . The reactions are typically carried out under controlled conditions to prevent degradation of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives .
Scientific Research Applications
H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2: has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in regulating hormone release.
Medicine: Clinically used to treat hormone-dependent conditions such as prostate cancer and precocious puberty.
Industry: Employed in the development of peptide-based therapeutics.
Mechanism of Action
The mechanism of action of H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 involves its binding to LHRH receptors in the pituitary gland . This binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to an initial surge in these hormones . Continuous administration results in the downregulation of LHRH receptors, ultimately reducing the levels of LH and FSH . This reduction leads to decreased production of sex hormones such as testosterone and estrogen .
Comparison with Similar Compounds
H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2: is compared with other LHRH analogs such as:
Leuprolide: Another LHRH analog used in the treatment of hormone-dependent conditions.
Goserelin: Similar in function but differs in its amino acid sequence.
Buserelin: Another analog with a slightly different structure and clinical application.
The uniqueness of This compound lies in its specific amino acid sequence, which provides distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C55H75N17O13 |
|---|---|
Molecular Weight |
1182.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)/t36-,37-,38+,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
XLXSAKCOAKORKW-BKAYIBTGSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















